molecular formula C6H7ClN4 B568040 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride CAS No. 1233518-21-2

7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride

Cat. No.: B568040
CAS No.: 1233518-21-2
M. Wt: 170.6
InChI Key: CBSFHACOKWGHCS-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary target of 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride is the serine/threonine protein kinase B (PKB), also known as Akt . PKB plays a crucial role in signaling within cells, promoting both cell proliferation and survival .

Mode of Action

This compound interacts with its target, PKB, through the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K . This, in turn, produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . Binding of PKB to PI-3,4,5-P3 promotes activation of the kinase by phosphorylation .

Biochemical Pathways

The activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . This promotes proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival . Unregulated signaling in the PI3K-PKB mTOR pathway can lead to various diseases .

Pharmacokinetics

It is known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties can significantly impact its bioavailability .

Result of Action

The result of the action of this compound is the inhibition of the PKB pathway . This can lead to a decrease in cell proliferation and survival, potentially making it useful in the treatment of diseases characterized by uncontrolled cell growth .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine core . The reaction conditions often include the use of a strong acid or base as a catalyst and heating under reflux .

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

    Nucleophilic aromatic substitution: Common reagents include nucleophiles such as amines or thiols.

    Suzuki coupling: Common reagents include boronic acids and aryl halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can yield halogenated or nitrated derivatives, while Suzuki coupling reactions can yield biaryl compounds .

Scientific Research Applications

Chemistry: In chemistry, 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride is used as a building block for the synthesis of various heterocyclic compounds.

Biology: In biological research, this compound is used as a tool to study enzyme inhibition and protein interactions. Its ability to mimic purine allows it to interact with nucleic acid-binding proteins and enzymes, making it useful in the study of DNA and RNA processes .

Medicine: In medicine, this compound has shown potential as an anticancer agent. It acts as an inhibitor of protein kinase B (Akt), a key regulator of cell growth and survival. By inhibiting Akt, this compound can induce apoptosis in cancer cells and inhibit tumor growth .

Industry: In the pharmaceutical industry, this compound is used in the development of kinase inhibitors and other targeted therapies. Its versatility and efficacy make it a valuable component in drug discovery and development .

Properties

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4.ClH/c7-5-4-1-2-8-6(4)10-3-9-5;/h1-3H,(H3,7,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSFHACOKWGHCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=NC(=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679198
Record name 7H-Pyrrolo[2,3-d]pyrimidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233518-21-2
Record name 7H-Pyrrolo[2,3-d]pyrimidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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